N-(2-ethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-3-27-16-7-5-4-6-15(16)22-19(25)17-12(2)21-20(26)23-18(17)13-8-10-14(24)11-9-13/h4-11,18,24H,3H2,1-2H3,(H,22,25)(H2,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYPEBINETXQQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the tetrahydropyrimidine family. Its unique molecular structure includes various functional groups that potentially influence its biological activities, making it a subject of interest in medicinal chemistry and drug discovery.
- Molecular Formula : C20H21N3O4
- Molecular Weight : 367.405 g/mol
- Structure : The compound features a tetrahydropyrimidine ring with ethoxy and hydroxyl substituents that may enhance its pharmacological profile.
Biological Activities
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
- Antimicrobial Activity : Studies have shown that tetrahydropyrimidines possess significant antimicrobial properties. The structural modifications in this compound may enhance its effectiveness against bacterial and fungal strains.
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. Similar compounds have been reported to induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : The presence of hydroxyl groups in the structure may contribute to anti-inflammatory properties by modulating inflammatory pathways.
Molecular docking studies have been conducted to explore the interaction between this compound and biological targets such as enzymes and receptors. These studies indicate that the compound may bind effectively to specific targets involved in disease pathways.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds can provide insights into the biological activity variations based on substituent modifications. Below is a table summarizing some related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Structure | Contains a fluorophenyl group which may enhance lipophilicity. |
| Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine | Structure | Ethyl ester form that may affect solubility and bioavailability. |
| 4-(3-methoxyphenyl)-N-(4-fluorophenyl)-6-methyl-tetrahydropyrimidine | Structure | Incorporates methoxy substituent which can influence electronic properties. |
Case Studies and Research Findings
Several studies have focused on evaluating the biological activity of similar tetrahydropyrimidine derivatives:
- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydropyrimidines exhibited significant cytotoxicity against human cancer cell lines (IC50 values ranging from 10 to 50 µM) .
- Antimicrobial Screening : In vitro assays revealed that certain tetrahydropyrimidine derivatives showed inhibition zones against Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .
- Anti-inflammatory Mechanism : Research indicated that tetrahydropyrimidines could inhibit pro-inflammatory cytokines in cell culture models, suggesting a mechanism for their anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Tetrahydropyrimidine Core
Position 4 Substituents
Position 2 Modifications (Oxo vs. Thioxo)
N-Substituent Variations
Physicochemical and Pharmacokinetic Profiles
Q & A
Q. How to resolve conflicting bioactivity data across different assay conditions?
- Methodological Answer : Standardize assays (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity tests). Use a positive control (e.g., staurosporine) to normalize results. If discrepancies persist, evaluate compound stability (HPLC post-assay) or metabolite interference (LC-MS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
